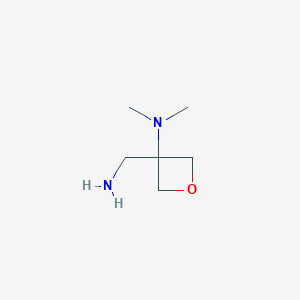![molecular formula C9H9N3O2 B6358784 2,3-Dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, 95% CAS No. 1783318-98-8](/img/structure/B6358784.png)
2,3-Dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a chemical compound with a molecular weight of 191.19 . It is a solid substance at room temperature . The IUPAC name for this compound is 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid .
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridine derivatives has been reported in various studies . One method involves the cyclization of 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment . This process yields imidazo[4,5-b]pyridine and its 2-methyl derivative .Molecular Structure Analysis
The molecular structure of 2,3-Dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is represented by the linear formula C9 H9 N3 O2 . The InChI code for this compound is 1S/C9H9N3O2/c1-5-11-7-6(9(13)14)3-4-10-8(7)12(5)2/h3-4H,1-2H3,(H,13,14) .Physical And Chemical Properties Analysis
2,3-Dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a solid substance at room temperature . It has a molecular weight of 191.19 .Applications De Recherche Scientifique
2,3-DMP-7-COOH has a variety of scientific applications, including use in biochemical and physiological studies. It has been used as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. It has also been used as a probe for the study of the enzymatic activity of the cytochrome P450 enzyme family. Additionally, 2,3-DMP-7-COOH has been used to study the role of cytochrome P450 enzymes in the detoxification of environmental pollutants.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazo[4,5-b]pyridines, have been reported to exhibit diverse biological activities . They are known to interact with various targets, including angiotensin II receptors , and have shown potential as antimicrobial and anti-tubercular agents .
Mode of Action
Related imidazo[4,5-b]pyridine compounds have been reported to act as angiotensin ii receptor antagonists . This suggests that they may inhibit the binding of angiotensin II to its receptor, thereby modulating the renin-angiotensin system (RAS) and influencing blood pressure regulation.
Biochemical Pathways
Related compounds have been reported to influence the renin-angiotensin system (ras) through their antagonistic action on angiotensin ii receptors . This could potentially affect various downstream effects, including blood pressure regulation and electrolyte balance.
Result of Action
Related compounds have demonstrated various biological activities, including antimicrobial and anti-tubercular effects . These activities suggest that the compound may exert its effects at the molecular and cellular levels, potentially influencing various biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2,3-DMP-7-COOH in laboratory experiments is its ability to inhibit the activity of cytochrome P450 enzymes. This can be useful for studying the role of these enzymes in drug metabolism and detoxification of environmental pollutants. However, 2,3-DMP-7-COOH has a relatively low solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, it has been shown to be toxic to cells at high concentrations, so caution should be taken when using it in experiments.
Orientations Futures
The potential applications of 2,3-DMP-7-COOH are vast and varied. Future research could focus on its potential use as an inhibitor of cytochrome P450 enzymes in vivo, as well as its potential antioxidant properties. Additionally, further research could explore its potential use as a probe for the study of the enzymatic activity of the cytochrome P450 enzyme family, as well as its potential use in the detoxification of environmental pollutants. Finally, further research could focus on optimizing the synthesis procedure for 2,3-DMP-7-COOH, as well as exploring its potential use in other laboratory experiments.
Méthodes De Synthèse
2,3-DMP-7-COOH can be synthesized in a laboratory setting using a two-step procedure. The first step involves reacting 2,3-dimethyl-3H-imidazo[4,5-b]pyridine (DMP) with ethyl chloroformate in a 1:1 molar ratio in dichloromethane at room temperature for two hours. The second step involves treating the resulting product with aqueous sodium hydroxide, followed by extraction with ethyl acetate. This yields a 95% pure product of 2,3-DMP-7-COOH.
Analyse Biochimique
Biochemical Properties
Imidazole, a similar compound, is known to interact with various biomolecules and plays a crucial role in many biochemical reactions .
Cellular Effects
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Propriétés
IUPAC Name |
2,3-dimethylimidazo[4,5-b]pyridine-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-11-7-6(9(13)14)3-4-10-8(7)12(5)2/h3-4H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGGPNRDFQXHDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CN=C2N1C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Bromo-2-chloro-thieno[2,3-d]pyrimidine](/img/structure/B6358734.png)








